molecular formula C15H15ClFNO2 B2411110 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223879-65-9

2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2411110
CAS No.: 1223879-65-9
M. Wt: 295.74
InChI Key: MZJQEYLNXBNNEV-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[[(3-chloro-4-fluorophenyl)methylamino]methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-13(17)12(16)7-10/h2-7,18-19H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJQEYLNXBNNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNCC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-4-fluorobenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry .

Biological Activity

2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H15ClFNO2
  • Molecular Weight : 295.74 g/mol

The presence of the chloro and fluorine substituents on the benzyl group contributes to its biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, which can alter various cellular processes. This mechanism makes it a candidate for therapeutic applications in diseases where enzyme inhibition is beneficial.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial and antifungal properties. For instance, a study reported that similar compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 250 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/ml) Standard Drug MIC (μg/ml)
S. aureus50100 (Ampicillin)
E. coli62.550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

Anticancer Activity

Preliminary research indicates that compounds similar to this compound may possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells, with IC50 values indicating potent activity against various cancer cell lines . For example, findings suggest a significant reduction in cell viability in HepG2 liver cancer cells when treated with these compounds.

Case Studies

  • Antibacterial Efficacy
    • A study focused on synthesizing derivatives of benzimidazole reported that compounds structurally related to this compound exhibited promising antibacterial activity against S. aureus and E. coli. The study highlighted the importance of substituent positioning on the benzene ring in enhancing antimicrobial efficacy .
  • Antitumor Potential
    • Another investigation explored the effects of similar compounds on tumor growth in xenograft models. The results indicated that these compounds could significantly inhibit tumor growth, suggesting their potential as lead compounds for developing new anticancer therapies .

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